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molecular formula C11H14ClN B8586712 1-Benzyl-3-(chloromethyl)azetidine

1-Benzyl-3-(chloromethyl)azetidine

Cat. No. B8586712
M. Wt: 195.69 g/mol
InChI Key: KCFXLBOPJZHKGF-UHFFFAOYSA-N
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Patent
US04634554

Procedure details

59 g of benzylamine was added drop-by-drop over two hours to a stirred, refluxing mixture of 103 g of 1A, 50 ml of water and 200 ml of 100°/120° C. petroleum ether, under nitrogen, at 80° C., the pH of the mixture being maintained at 7-7.5. A solution of 40 g of sodium hydroxide in 60 ml of water was then added slowly to the stirred, refluxing mixture, at a rate sufficient to maintain the pH of the mixture at about 8. The resulting mixture was cooled and the aqueous phase was removed. The organic phase was washed with water, the solvent was evaporated under reduced pressure, and the residue was distilled in a wiped-film evaporator to give 1, as a colorless oil, b.p.: 80° C., 0.01 Torr.
Quantity
59 g
Type
reactant
Reaction Step One
Name
1A
Quantity
103 g
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:10][CH:11]([CH2:14]Cl)[CH2:12][Cl:13].[OH-].[Na+]>O>[CH2:1]([N:8]1[CH2:14][CH:11]([CH2:12][Cl:13])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
1A
Quantity
103 g
Type
reactant
Smiles
BrCC(CCl)CCl
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
refluxing mixture
TEMPERATURE
Type
TEMPERATURE
Details
at a rate sufficient to maintain the pH of the mixture at about 8
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
CUSTOM
Type
CUSTOM
Details
the aqueous phase was removed
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in a wiped-film evaporator
CUSTOM
Type
CUSTOM
Details
to give 1

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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